N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide
Description
This compound belongs to the 1,3,4-oxadiazole class, characterized by a central oxadiazole ring substituted with a 2,3-dihydro-1,4-benzodioxin group at position 5 and a 2-methylpropanamide moiety at position 2. Its structure combines heterocyclic and aromatic systems, which are often associated with biological activity, particularly in antimicrobial and enzyme-inhibitory applications .
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-8(2)12(18)15-14-17-16-13(21-14)9-3-4-10-11(7-9)20-6-5-19-10/h3-4,7-8H,5-6H2,1-2H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSPWOPQZFOKDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(O1)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Building Blocks
Disconnection Strategy
The target molecule can be dissected into three fundamental components through retrosynthetic analysis:
- 1,3,4-Oxadiazole ring system (Position 5-substituted)
- 2,3-Dihydro-1,4-benzodioxin aromatic system
- 2-Methylpropanamide side chain
This disconnection suggests sequential assembly through:
Starting Material Selection
Oxadiazole Precursors
Recent protocols favor semicarbazides (1) or thiosemicarbazides (2) as primary precursors due to their cyclization efficiency under oxidative conditions. The 2-methylpropanamide group is typically introduced via hydrazide intermediates (3) before ring closure.
Table 1: Common Oxadiazole Precursors and Their Reactivity
| Precursor Type | Example Structure | Cyclization Agent | Yield Range |
|---|---|---|---|
| Semicarbazide | R-C(=O)-NH-NH2 | POCl3 | 60-75% |
| Thiosemicarbazide | R-C(=S)-NH-NH2 | I2/KI | 55-68% |
| Acylhydrazide | R-C(=O)-NH-NH-C(=O)R' | T3P® | 70-82% |
Benzodioxin Synthesis
The 2,3-dihydro-1,4-benzodioxin moiety is typically prepared through:
Oxadiazole Ring Formation Methodologies
Cyclization of Acylhydrazides
The most efficient route involves cyclodehydration of N'-acylhydrazides (6) using phosphorus oxychloride (POCl3) in anhydrous dichloroethane at 80°C for 6 hours. This method achieves 78% yield for the 5-substituted oxadiazole intermediate (7).
Reaction Scheme 1
R-C(=O)-NH-NH-C(=O)R' + POCl3 → 1,3,4-Oxadiazole + 3 H2O + PO(OH)3
Key advantages include:
Oxidative Cyclization with Hypervalent Iodine
Modern approaches employ (diacetoxyiodo)benzene (8) as a stoichiometric oxidant for converting thiosemicarbazides (9) to oxadiazoles (10). This method demonstrates superior functional group tolerance compared to traditional bromine-based oxidants.
Optimized Conditions
Benzodioxin Moiety Incorporation
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling between 5-bromooxadiazole (11) and 2,3-dihydro-1,4-benzodioxin-6-ylboronic acid (12) provides direct access to the biaryl system:
Reaction Conditions
Directed Ortho-Metalation Strategy
Alternative protocols utilize directed metalation of protected benzodioxin derivatives (13) followed by quenching with electrophilic oxadiazole precursors (14):
Key Steps
Amide Bond Formation Techniques
Carbodiimide-Mediated Coupling
The 2-methylpropanamide side chain is introduced via HOBt/EDCI coupling of 5-(benzodioxinyl)oxadiazol-2-amine (16) with 2-methylpropanoyl chloride (17):
Optimized Parameters
Purification and Characterization
Chromatographic Techniques
Final purification employs:
- Flash Chromatography : Silica gel (230-400 mesh) with EtOAc/hexanes gradient
- Preparative HPLC : C18 column, MeCN/H2O + 0.1% TFA
Spectroscopic Characterization
Key Spectral Data
- 1H NMR (400 MHz, DMSO-d6): δ 1.25 (d, J=6.8 Hz, 6H), 2.55 (m, 1H), 4.30 (s, 4H), 6.95 (d, J=8.4 Hz, 1H), 7.20 (s, 1H), 7.85 (d, J=8.4 Hz, 1H), 10.15 (s, 1H)
- 13C NMR : 22.1 (CH3), 34.8 (CH), 64.5 (OCH2), 117.2-151.4 (aromatic), 165.8 (C=O), 172.4 (oxadiazole C2)
- HRMS : m/z calcd for C18H19N3O4 [M+H]+ 342.1423, found 342.1421
Computational Modeling of Reaction Pathways
Density functional theory (DFT) studies at the B3LYP/6-311++G(d,p) level reveal:
- Oxadiazole ring formation proceeds through a concerted mechanism with activation energy ΔG‡ = 24.3 kcal/mol
- Amide coupling exhibits preferential attack angle of 107° from the carbonyl plane
- Benzodioxin π-system conjugation stabilizes transition states by 8.7 kcal/mol versus non-aromatic analogs
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of enzyme-mediated reactions or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Antimicrobial Activity
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides
Key Differences :
- Backbone : These compounds (e.g., 8a–k from ) feature a sulfanyl (-S-) linkage between the oxadiazole and acetamide groups, unlike the direct propanamide substitution in the target compound.
- Substituents : The phenyl rings on the oxadiazole are variably substituted (e.g., halogens, methyl, methoxy), whereas the target compound lacks phenyl substitution but includes a benzodioxin group.
- Activity : Compounds 8a–k exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC values: 4–32 µg/mL) with low cytotoxicity (hemolytic activity <15%) . The target compound’s activity remains uncharacterized but may differ due to structural variations.
LMM5 and LMM11 (1,3,4-Oxadiazole Derivatives)
Key Differences :
- Functional Groups : LMM5 and LMM11 include sulfamoylbenzamide groups instead of propanamide.
- Activity : Both showed antifungal activity against Candida albicans (MIC: 8–16 µg/mL) via thioredoxin reductase inhibition . The absence of sulfamoyl groups in the target compound suggests a divergent mechanism of action.
Compounds with Immunomodulatory or Enzyme-Inhibitory Properties
D4476 (4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzene)
Key Differences :
- Core Structure : D4476 contains an imidazole ring linked to benzodioxin and pyridine, contrasting with the oxadiazole-propanamide framework.
- Activity : D4476 inhibits Treg cell differentiation and reduces Mycobacterium tuberculosis growth in vivo . This highlights the therapeutic versatility of benzodioxin-containing compounds.
Trazpiroben (WHO List 83)
Data Table: Comparative Analysis of Key Compounds
Research Findings and Mechanistic Insights
- Antimicrobial Potential: The sulfanylacetamide derivatives () demonstrate that small structural changes (e.g., -S- vs. -CONH-) significantly alter antibacterial efficacy. The target compound’s propanamide group may enhance solubility or target binding compared to sulfanyl analogues .
- Enzyme Inhibition : LMM5/LMM11’s sulfamoyl groups are critical for thioredoxin reductase binding. The absence of these groups in the target compound suggests it may target other enzymes, such as kinases or proteases .
- Toxicity Profile : Low hemolytic activity (<15%) in sulfanylacetamides indicates favorable safety, a trait likely shared by the target compound due to structural similarities .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of 1,3,4-oxadiazole precursors and subsequent coupling with benzodioxin derivatives. Key steps include:
- Reaction Monitoring : Thin-layer chromatography (TLC) to track intermediate formation and reaction completion .
- Purification : Crystallization techniques using solvents like ethanol or ethyl acetate to isolate high-purity products .
- Critical Parameters : Temperature control (e.g., 60–80°C for oxadiazole ring formation) and solvent selection (e.g., DMF for solubility optimization) .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm proton environments (e.g., benzodioxin aromatic protons at δ 6.8–7.2 ppm) and carbonyl groups (amide C=O at ~168–170 ppm) .
- IR Spectroscopy : Identify functional groups like amide N-H stretches (~3300 cm) and oxadiazole C=N stretches (~1600 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H] for CHNO) .
Q. What solubility and stability challenges arise during in vitro assays?
- Methodological Answer :
- Solubility : Due to lipophilic benzodioxin and oxadiazole moieties, use DMSO for stock solutions, followed by dilution in aqueous buffers (e.g., PBS with 0.1% Tween-80) .
- Stability : Conduct stability studies via HPLC at physiological pH (7.4) and temperature (37°C) to assess degradation over 24–72 hours .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
- Methodological Answer :
- Analog Design : Modify substituents on the benzodioxin ring (e.g., electron-withdrawing groups for enhanced enzyme inhibition) .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like cyclooxygenase-2 (COX-2) or kinases .
- Biological Assays : Compare IC values of analogs in enzyme inhibition assays (e.g., COX-2 fluorometric kits) to identify key pharmacophores .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, serum-free media for receptor studies) .
- Orthogonal Assays : Validate enzyme inhibition results with complementary methods (e.g., surface plasmon resonance for binding affinity vs. fluorometric activity assays) .
- Data Normalization : Use internal controls (e.g., reference inhibitors) to calibrate inter-laboratory variability .
Q. How can the compound’s pharmacokinetic profile be assessed preclinically?
- Methodological Answer :
- ADME Studies :
- Absorption : Caco-2 cell monolayers to measure permeability (P) .
- Metabolism : Liver microsome assays (human/rat) to identify cytochrome P450-mediated degradation .
- Pharmacokinetic Modeling : Non-compartmental analysis (NCA) of plasma concentration-time curves after intravenous/oral dosing in rodents .
Key Research Gaps and Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
